

Unveiling 3,5,4'-Trimethoxy-trans-stilbene: A Potent Resveratrol Analogue

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5,4'-trimethoxy-trans-stilbene (TMS), a naturally occurring methoxylated analogue of resveratrol. With enhanced bioavailability and potent biological activity, TMS has emerged as a significant compound of interest in pharmacological research, particularly in oncology. This document details the initial discovery and natural sources of TMS, presents its quantitative anticancer activities across various cell lines, outlines detailed experimental protocols for its study, and visualizes its key signaling pathways and experimental workflows.

Discovery and Natural Source Identification

The first documented isolation of 3,4',5-trans-trimethoxystilbene was reported in 1969 by G.E. Blair and coworkers. The compound was identified as a natural constituent of the plant Virola cuspidata, a member of the Myristicaceae family. Subsequent research has identified TMS in other plant species, including Eugenia rigida. While resveratrol is found in numerous dietary sources like grapes and peanuts, its methylated derivatives such as TMS appear to be less widespread, making their identification and isolation key areas of phytochemical research.

Quantitative Biological Activity



TMS has demonstrated significantly greater potency in anticancer assays compared to its parent compound, resveratrol. The methylation of the hydroxyl groups enhances its lipophilicity and metabolic stability, contributing to its increased cellular uptake and activity. The following table summarizes the reported 50% inhibitory concentration (IC50) values of TMS against various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Reference
Caco-2	Colon Cancer	~0.3 (Z-isomer)	[1]
143B	Osteosarcoma	Not explicitly stated, but cotreatment with TRAIL showed significant apoptosis	[2]
A549	Lung Adenocarcinoma	~5	[3]
MCF-7	Breast Cancer	Not explicitly stated, but showed inhibition of invasion	[4]

Note: The (Z)-isomer of 3,5,4'-trimethoxystilbene has been shown to be significantly more potent than the (E)-isomer in some studies.[1]

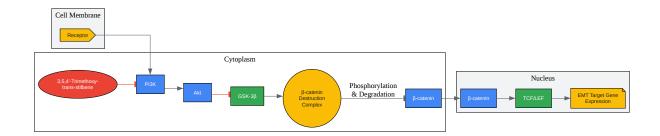
Key Signaling Pathways Modulated by TMS

TMS exerts its biological effects through the modulation of several key intracellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

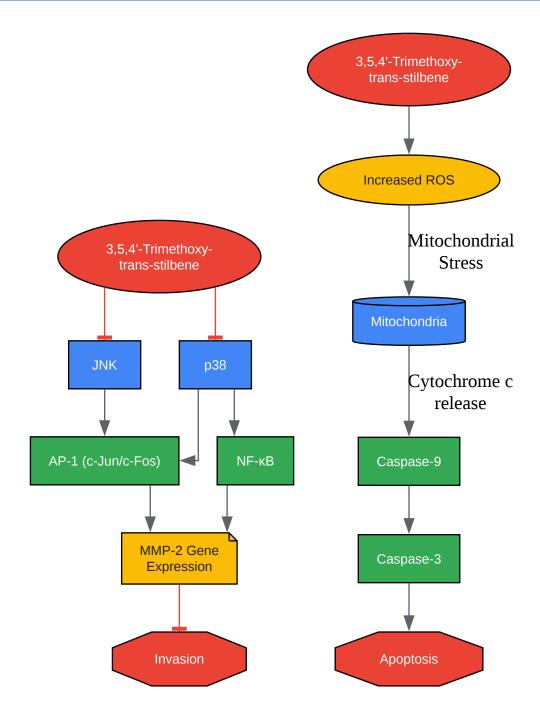
PI3K/Akt and Wnt/β-catenin Signaling Pathways

In breast cancer cells, TMS has been shown to inhibit cell invasiveness by downregulating the PI3K/Akt and Wnt/ β -catenin signaling cascades. This leads to the reversal of the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

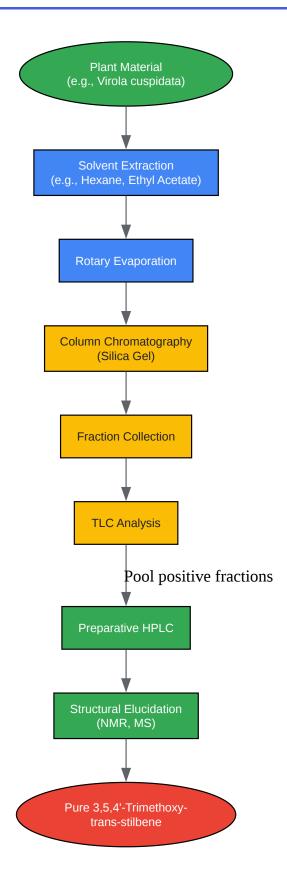












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- To cite this document: BenchChem. [Unveiling 3,5,4'-Trimethoxy-trans-stilbene: A Potent Resveratrol Analogue]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663662#trismethoxyresveratrol-discovery-and-natural-source-identification]

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